2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
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Overview
Description
2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a chemical compound with the molecular formula C9H9N3O. It is known for its unique structure, which includes a naphthyridine ring system.
Mechanism of Action
Target of Action
Compounds containing the 1,6-naphthyridine core have been extensively used in treating various types of cancers, and as potential inhibitors of topo-i, mtor, p38 mitogen-activated protein kinase, c-met kinase, spleen tyrosine kinase (syk), proteasome .
Mode of Action
It’s known that naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This structure may allow the compound to interact with its targets in a unique way, leading to its biological effects.
Biochemical Pathways
Given the known targets of similar compounds, it’s likely that this compound affects pathways related to cell growth and proliferation, potentially making it useful in the treatment of cancer .
Pharmacokinetics
The compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c . These properties may affect its bioavailability and distribution within the body.
Result of Action
Given the known targets of similar compounds, it’s likely that this compound has antitumor or anti-proliferative activity .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile include temperature and storage conditions . The compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with a cyclic amine, followed by oxidation to form the desired naphthyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different naphthyridine derivatives, while reduction can produce amines or other reduced compounds .
Scientific Research Applications
2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine-3-carbonitrile: Similar in structure but lacks the oxo group.
2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile: Similar ring system but with a quinoline core instead of naphthyridine.
Uniqueness
2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is unique due to its specific naphthyridine ring system and the presence of both oxo and nitrile functional groups.
Properties
IUPAC Name |
2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-4-6-3-7-5-11-2-1-8(7)12-9(6)13/h3,11H,1-2,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVRQIWIPOMDRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC(=O)C(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190440-62-0 |
Source
|
Record name | 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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